(S)-Anabasine-15N
CAS No.:
Cat. No.: VC0203409
Molecular Formula: C₁₀H₁₄N¹⁵N
Molecular Weight: 163.22
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₀H₁₄N¹⁵N |
|---|---|
| Molecular Weight | 163.22 |
Introduction
Chemical Identity and Structure
Molecular Composition
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-[(2S)-(115N)azinan-2-yl]pyridine |
| SMILES | C1CCC@Hc2cccnc2 or C1CC[15NH]C@@HC2=CN=CC=C2 |
| InChI | InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m0/s1/i12+1 |
| Accurate Mass | 163.113 |
These comprehensive identifiers enable precise database searching and unambiguous structural representation in scientific literature. The compound's creation date in chemical databases is noted as December 1, 2023, with modifications as recent as February 22, 2025 .
Biological Activity and Pharmacological Properties
Relevance in Tobacco Research
The compound's relationship to tobacco alkaloids makes it relevant for research into tobacco dependence mechanisms, plant biochemistry, and natural product biosynthesis. While the isotopic substitution provides a traceable marker, the biological activity remains consistent with conventional anabasine, allowing for authentic biological response studies coupled with precise tracking capabilities .
Applications in Scientific Research
Metabolic Pathway Investigations
A primary application of (S)-Anabasine-15N is in elucidating biosynthetic pathways, particularly those involving tobacco alkaloids. In one significant study, researchers used isotope tracer experiments with 15N-labeled lysine in tobacco hairy roots expressing plant lysine decarboxylase gene to investigate anabasine biosynthesis .
This research revealed several important findings:
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Feeding labeled 15N-L-lysine significantly enhanced anabasine production, increasing levels 13.5-fold in lysine/ornithine decarboxylase-expressing lines compared to 5.3-fold in control lines
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The study demonstrated that both decarboxylase activity and substrate availability are critical factors for efficient anabasine production
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Differential incorporation patterns of [ε-15N]- versus [α-15N]-L-lysine provided insights into the asymmetric processing in the main biosynthetic pathway
Such isotope tracer studies allow researchers to track specific atoms through complex metabolic networks, illuminating the biochemical mechanisms of alkaloid production in plants.
Mass Spectrometry Applications
The 15N labeling makes (S)-Anabasine-15N particularly valuable for mass spectrometry-based metabolomics research. The mass difference between labeled and unlabeled compounds enables:
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Precise quantification of metabolites
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Tracking of metabolic transformations
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Identification of novel metabolic intermediates
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Determination of biosynthetic rates and pathways
Ultra-high resolution mass spectrometry analysis has demonstrated that two 15N atoms can be incorporated into anabasine in certain experimental conditions, providing further insights into its biosynthetic pathway .
Regulatory and Procurement Considerations
Researchers should be aware of several important considerations when procuring this compound:
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Regulatory restrictions may apply, with additional documentation potentially required such as permits or certifications
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The compound may be classified as a controlled product in some jurisdictions, necessitating compliance with relevant regulations
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It is typically manufactured on demand ("made to order"), which may affect lead times for procurement
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There may be freight restrictions affecting shipping options and costs
These factors should be considered when planning research involving (S)-Anabasine-15N to ensure timely availability and regulatory compliance.
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